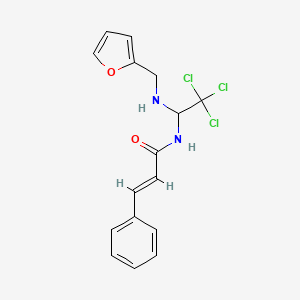![molecular formula C10H8Cl5FN2O B15080429 2-fluoro-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}acetamide](/img/structure/B15080429.png)
2-fluoro-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-FLUORO-N-(2,2,2-TRICHLORO-1-(2,4-DICHLORO-PHENYLAMINO)-ETHYL)-ACETAMIDE is a synthetic organic compound It is characterized by the presence of multiple halogen atoms, which can significantly influence its chemical properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-FLUORO-N-(2,2,2-TRICHLORO-1-(2,4-DICHLORO-PHENYLAMINO)-ETHYL)-ACETAMIDE typically involves multiple steps, including halogenation, amination, and acylation reactions. The specific synthetic route and reaction conditions would depend on the starting materials and desired purity of the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and controlled temperature and pressure conditions would be essential for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-FLUORO-N-(2,2,2-TRICHLORO-1-(2,4-DICHLORO-PHENYLAMINO)-ETHYL)-ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the conversion of functional groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and pH would be optimized for each specific reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield different halogenated derivatives, while substitution reactions could produce a variety of functionalized compounds.
Applications De Recherche Scientifique
2-FLUORO-N-(2,2,2-TRICHLORO-1-(2,4-DICHLORO-PHENYLAMINO)-ETHYL)-ACETAMIDE may have several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying the effects of halogenated compounds on biological systems.
Medicine: Possible applications in drug development or as a pharmacological tool.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 2-FLUORO-N-(2,2,2-TRICHLORO-1-(2,4-DICHLORO-PHENYLAMINO)-ETHYL)-ACETAMIDE would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-FLUORO-N-(2,2,2-TRICHLORO-1-(2,4-DICHLORO-PHENYLAMINO)-ETHYL)-ACETAMIDE may include other halogenated amides or acetamides with similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific combination of halogen atoms and functional groups, which can influence its reactivity and potential applications. Comparing its properties and applications with those of similar compounds can highlight its distinct advantages or limitations.
Propriétés
Formule moléculaire |
C10H8Cl5FN2O |
|---|---|
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
2-fluoro-N-[2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl]acetamide |
InChI |
InChI=1S/C10H8Cl5FN2O/c11-5-1-2-7(6(12)3-5)17-9(10(13,14)15)18-8(19)4-16/h1-3,9,17H,4H2,(H,18,19) |
Clé InChI |
JWLATUNVBJYPPM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)NC(C(Cl)(Cl)Cl)NC(=O)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]octanamide](/img/structure/B15080354.png)
![(3beta)-Cholest-5-en-3-yl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B15080360.png)
![2-[(4-Benzyl-piperazin-1-ylimino)-methyl]-6-methoxy-phenol](/img/structure/B15080361.png)

![9-Chloro-5-(4-chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15080372.png)

![3-(biphenyl-4-yl)-N'-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15080379.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B15080400.png)
![2-(2,5-Dimethylanilino)-3-{(E)-[(2,5-dimethylphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B15080406.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15080421.png)
![2-[(3-methoxybenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15080431.png)
![Methyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15080439.png)

![2-(2-chlorophenoxy)-N'-[(Z)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B15080444.png)
